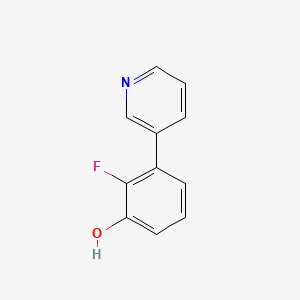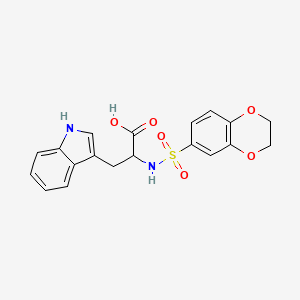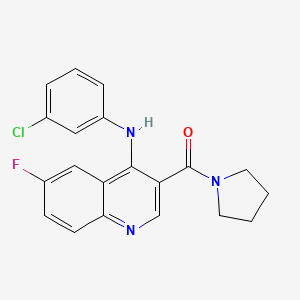![molecular formula C21H16FN3O5S2 B2497758 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1206991-43-6](/img/structure/B2497758.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure incorporates several key functional groups, including the 1,4-benzodioxin, oxadiazole, and sulfonamide moieties, which are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, starting with the preparation of the core benzodioxin and oxadiazole rings followed by their functionalization with sulfonamide groups. For instance, compounds with similar structural features have been synthesized through reactions involving sodium borohydride reduction, condensation with sulfonyl chlorides, and further modifications to introduce specific substituents (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of heterocyclic rings, which are crucial for its biological activity. The 1,4-benzodioxin and 1,2,4-oxadiazol rings serve as the scaffold, with the sulfonamide group providing polar character and enhancing solubility. These structural features are essential for the interaction of the compound with biological targets.
Chemical Reactions and Properties
Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, owing to their functional groups. The sulfonamide group, in particular, can undergo hydrolysis under acidic or basic conditions, affecting the compound's stability and reactivity (Itazaki et al., 1988).
Scientific Research Applications
Enzyme Inhibitory Potential
- Abbasi et al. (2019) synthesized new sulfonamides, including compounds with a benzodioxane and acetamide structure, to investigate their enzyme inhibitory potential. These compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE). The in silico molecular docking results were consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).
Antibacterial and Anti-inflammatory Applications
- Abbasi et al. (2017) aimed to synthesize sulfonamides bearing a 1,4-benzodioxin ring with potential antibacterial properties. The synthesized compounds showed good inhibitory activity against various bacterial strains and decent inhibition against the lipoxygenase enzyme (Abbasi et al., 2017).
Antibacterial Agents
- Abbasi et al. (2016) researched the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
- Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides. These compounds showed cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).
Antimicrobial and Antitubercular Activities
- Shingare et al. (2018) synthesized a set of benzene sulfonamide pyrazole thio-oxadiazole derivatives. These compounds displayed promising antibacterial activity against various bacterial strains and were also active against the tubercular strain H37Rv (Shingare et al., 2018).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O5S2/c1-25(15-5-6-16-17(12-15)29-9-8-28-16)32(26,27)18-7-10-31-19(18)21-23-20(24-30-21)13-3-2-4-14(22)11-13/h2-7,10-12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVVTNREPNWRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)
![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2497678.png)
![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)
![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)
![2-[1-(4-Morpholin-4-ylbenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2497683.png)


![N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2497690.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2497691.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2497695.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)
